molecular formula C16H14N4O2 B11836763 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine CAS No. 676565-79-0

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B11836763
CAS No.: 676565-79-0
M. Wt: 294.31 g/mol
InChI Key: OEYBFUUBHGRGFM-UHFFFAOYSA-N
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Description

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities This particular compound is characterized by the presence of a nitro group at the 6th position and a phenylethylamine moiety at the nitrogen atom of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst.

    Nitrating Agents: Nitric acid, nitrating mixtures.

    Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products

    Reduction Product: 6-Amino-N-(1-phenylethyl)quinazolin-4-amine.

    Substitution Product: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a nitro group and a phenylethylamine moiety differentiates it from other quinazoline derivatives, potentially offering unique therapeutic benefits .

Properties

CAS No.

676565-79-0

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

6-nitro-N-(1-phenylethyl)quinazolin-4-amine

InChI

InChI=1S/C16H14N4O2/c1-11(12-5-3-2-4-6-12)19-16-14-9-13(20(21)22)7-8-15(14)17-10-18-16/h2-11H,1H3,(H,17,18,19)

InChI Key

OEYBFUUBHGRGFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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